molecular formula C18H17NO5 B11049427 (2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide

(2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B11049427
M. Wt: 327.3 g/mol
InChI Key: SKUFMDRNQAORCO-VOTSOKGWSA-N
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Description

The compound (2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide is an organic molecule characterized by its unique structure, which includes a benzodioxole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with methylene chloride under acidic conditions.

    Coupling with Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts acylation reaction, where the benzodioxole derivative reacts with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the intermediate product with an appropriate amine under dehydrating conditions, often using reagents like thionyl chloride or carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated benzodioxole compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. Its structural features are conducive to interactions with biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

Industrially, the compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.

Mechanism of Action

The mechanism of action of (2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The benzodioxole ring and methoxyphenyl group facilitate binding to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide
  • (2E)-N-(4-methoxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide
  • (2E)-N-(3,4-methylenedioxyphenyl)-3-(3-methoxyphenyl)prop-2-enamide

Uniqueness

The uniqueness of (2E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide lies in its benzodioxole ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

(E)-N-(7-methoxy-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H17NO5/c1-21-14-5-3-4-12(8-14)6-7-17(20)19-13-9-15(22-2)18-16(10-13)23-11-24-18/h3-10H,11H2,1-2H3,(H,19,20)/b7-6+

InChI Key

SKUFMDRNQAORCO-VOTSOKGWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C(=O)NC2=CC3=C(C(=C2)OC)OCO3

Canonical SMILES

COC1=CC=CC(=C1)C=CC(=O)NC2=CC3=C(C(=C2)OC)OCO3

Origin of Product

United States

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